molecular formula C9H16O3 B13013874 4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid

4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid

Cat. No.: B13013874
M. Wt: 172.22 g/mol
InChI Key: BXQXPTQOPMZOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid typically involves the hydrogenation of 2H-pyran derivatives. One common method is the catalytic hydrogenation of 2H-pyran-4-carboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . This reaction results in the reduction of the double bonds in the pyran ring, leading to the formation of the tetrahydro derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

    Tetrahydropyran-4-carboxylic acid: Similar structure but lacks the isopropyl group.

    2-Isopropyltetrahydro-2H-pyran-4-carboxylic acid: An isomer with the isopropyl group at a different position.

Uniqueness: 4-Isopropyltetrahydro-2H-pyran-4-carboxylicacid is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydropyran derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-propan-2-yloxane-4-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-7(2)9(8(10)11)3-5-12-6-4-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

BXQXPTQOPMZOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.